![molecular formula C18H17N3O3S B2812976 1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946257-68-7](/img/structure/B2812976.png)
1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” would involve additional functional groups attached to this basic pyrimidine structure.Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids and bases, and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems .Scientific Research Applications
- Dimroth Rearrangement : The Dimroth rearrangement plays a crucial role in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral compounds . This rearrangement involves the isomerization of heterocycles, leading to the relocation of heteroatoms within the rings of condensed systems (Type I) or migration of exo- and endocyclic heteroatoms (Type II). Researchers have explored this rearrangement for designing antiviral agents.
- Protein Kinase Inhibitors : A series of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine derivatives demonstrated promising inhibitory activity against protein kinases, including CDK5/p25, CK1δ/ε, GSK3α/β, DYRK1A, and CLK1 . These compounds could serve as potential pharmacological inhibitors for kinases CK1 and CLK1.
- Pyrido[2,3-d]pyrimidin-5-one Derivatives : When 5-acetyl-4-aminopyrimidines are heated under reflux with MeONa in BuOH, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives. The acetyl methyl group and the amide carbonyl moiety participate in the cyclization process . Such cyclization reactions are valuable for creating novel heterocyclic compounds.
- Pyrazolo[4,3-d]pyrimidine Analogues : Researchers synthesized pyrazolo[4,3-d]pyrimidine analogs and evaluated their anti-inflammatory effects. Incorporating a 3-morpholinopropan-1-amine moiety into the pyrazolo[4,3-d]pyrimidine scaffold enhanced their activity . These compounds could be relevant in the development of anti-inflammatory drugs.
Antiviral Agents
Pharmacological Inhibitors
Cyclization Reactions
Anti-Inflammatory Effects
Mechanism of Action
While the specific mechanism of action for “1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is not available, pyrimidine-based anti-inflammatory agents generally function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
Future Directions
Future research in the field of pyrimidines is likely to focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
1,3-dimethyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)thieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-10-8-11-6-4-5-7-13(11)21(10)16(23)14-9-12-15(22)19(2)18(24)20(3)17(12)25-14/h4-7,9-10H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIBCZTVUJRNFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(S3)N(C(=O)N(C4=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-(2-methylindoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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